Product packaging for 3-Methylazetidine-2-carboxylic acid(Cat. No.:)

3-Methylazetidine-2-carboxylic acid

Cat. No.: B15307978
M. Wt: 115.13 g/mol
InChI Key: WDWMCQMMMOWQAP-UHFFFAOYSA-N
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Description

Significance of Non-Natural Amino Acids as Conformational Probes

The twenty canonical amino acids provide the fundamental building blocks for proteins, dictating their structure and, consequently, their function. However, to gain deeper insights that are often not possible through standard site-directed mutagenesis, scientists have turned to non-natural amino acids. These synthetic amino acids, with their diverse structures, can be incorporated into peptides and proteins to introduce unique functionalities, act as spectroscopic probes, or impose specific conformational constraints. nih.govcpcscientific.com

The in vivo incorporation of non-natural amino acids, often facilitated by engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs, allows for the site-specific substitution of a natural amino acid with a synthetic analog. nih.gov This technique is particularly valuable for studying protein structure, dynamics, and ligand binding, for instance, by introducing NMR-active labels at designated residues. nih.govsigmaaldrich.com By observing the effects of these subtle or dramatic structural variations, researchers can elucidate the intricate relationships between a protein's conformation and its biological activity. nih.gov The use of non-natural amino acids can also enhance the properties of synthetic peptides for various applications, including as pharmacologically active agents and in the construction of diverse molecular scaffolds. cpcscientific.com

Overview of Azetidine (B1206935) Ring Systems in Biologically Relevant Molecules

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized for their significant potential in medicinal chemistry. researchgate.netresearchgate.net This is due to their desirable pharmacokinetic properties and their ability to confer molecular rigidity. nih.gov Despite historical challenges in their synthesis, recent advancements have made functionalized azetidines more accessible for incorporation into drug discovery programs. researchgate.netnih.gov

The azetidine ring system is a key component in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. nih.gov The inherent strain in the four-membered ring can lead to unique chemical reactivity and conformational preferences, which can be exploited in the design of novel therapeutics. nih.gov Azetidine-based structures have found applications as core scaffolds in the development of agents targeting the central nervous system and in other therapeutic areas. acs.org

Specific Focus on 3-Methylazetidine-2-carboxylic Acid as a Constrained Amino Acid Analog

Within the family of non-natural amino acids, azetidine-2-carboxylic acid and its derivatives are of particular interest as conformationally constrained analogs of the natural amino acid proline. nih.govnih.gov Azetidine-2-carboxylic acid itself is a naturally occurring plant metabolite that can be misincorporated into proteins in place of proline, leading to toxic effects. wikipedia.orgbiorxiv.org This ability to mimic proline highlights its potential as a tool to study protein structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B15307978 3-Methylazetidine-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)

InChI Key

WDWMCQMMMOWQAP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methylazetidine 2 Carboxylic Acid and Its Stereoisomers

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine core is the primary hurdle in synthesizing 3-methylazetidine-2-carboxylic acid. Key strategies include intramolecular cyclization, ring rearrangement reactions, and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor that is appropriately functionalized.

One prominent example is the use of the Mitsunobu reaction for the intramolecular cyclization of amino alcohol derivatives. For instance, the synthesis of (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid has been achieved from D-glucose. bohrium.com In this multi-step synthesis, a key step involves the intramolecular Mitsunobu reaction of an azido (B1232118) alcohol precursor to form the four-membered azetidine ring. bohrium.comrsc.org

Another powerful intramolecular cyclization technique is the 4-exo-tet cyclization of S-adenosylmethionine (SAM) catalyzed by AZE synthases to produce azetidine-2-carboxylic acid. nih.gov This enzymatic approach highlights the potential of biocatalysis in constructing the strained azetidine ring with high precision. nih.gov The reaction proceeds via an SN2 mechanism, where the amino group of the methionine moiety acts as the nucleophile. nih.gov

Intramolecular alkylation is also a viable route. The synthesis of 2-methyl-azetidine-2-carboxylic acid has been reported via the intramolecular alkylation of a precursor containing a suitable leaving group, leading to the formation of the azetidine ring. researchgate.net Similarly, L-azetidine-2-carboxylic acid can be synthesized from L-aspartic acid through a process that involves an intramolecular cyclization step. clockss.org

Cyclization Method Precursor Product Key Features
Intramolecular Mitsunobu ReactionAzido alcohol derived from D-glucose(2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acidUtilizes a chiral pool starting material. bohrium.comrsc.org
Enzymatic 4-exo-tet CyclizationS-adenosylmethionine (SAM)Azetidine-2-carboxylic acidBiocatalytic approach with high specificity. nih.gov
Intramolecular AlkylationFunctionalized amino acid derivative2-Methyl-azetidine-2-carboxylic acidForms the azetidine ring through C-N bond formation. researchgate.net

Ring Rearrangement Reactions (e.g., from Aziridines)

Ring expansion of three-membered aziridine (B145994) rings provides an alternative pathway to the four-membered azetidine core. This strategy leverages the ring strain of aziridines to drive the rearrangement.

Thermal isomerization has been employed for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives from corresponding aziridines. rsc.org This process typically involves refluxing the aziridine in a high-boiling solvent like DMSO to induce ring expansion. rsc.org

A more recent and highly enantioselective method involves the one-carbon ring expansion of aziridines to azetidines via a rsc.orgresearchgate.net-Stevens rearrangement. nih.gov This transformation can be catalyzed by engineered 'carbene transferase' enzymes, which exhibit remarkable stereocontrol, achieving a 99:1 enantiomeric ratio. nih.gov This biocatalytic approach overcomes the challenge of competing side reactions, such as the cheletropic extrusion of olefins. nih.gov

The synthetic utility of aziridine-2-carboxylates as precursors for larger rings is well-documented. clockss.org The inherent ring strain of aziridines (26-27 kcal/mol) makes them susceptible to ring-opening and rearrangement reactions. clockss.org

Rearrangement Type Starting Material Product Catalyst/Conditions
Thermal IsomerizationAziridine derivative3-Bromoazetidine-3-carboxylic acid derivativeReflux in DMSO. rsc.org
rsc.orgresearchgate.net-Stevens RearrangementAziridineAzetidineEngineered cytochrome P450 enzyme. nih.gov

Asymmetric [3+1]-Cycloaddition Reactions

Asymmetric [3+1]-cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of substituted azetidines. This method involves the reaction of a three-atom component with a one-atom component to construct the four-membered ring.

The all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids have been prepared with high yield and stereocontrol using an asymmetric [3+1]-cycloaddition. researchgate.net This reaction occurs between silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides, catalyzed by a chiral sabox copper(I) complex. researchgate.net Subsequent catalytic hydrogenation of the resulting azetine-2-carboxylates yields the corresponding all-cis-azetidine-2-carboxylates and azetidine-2-carboxylic acids with a diastereomeric ratio greater than 20:1. researchgate.net

Enantioselective and Diastereoselective Synthesis of this compound

Achieving specific stereoisomers of this compound is crucial for its application in areas like peptidomimetics. This requires synthetic methods that can control the relative and absolute stereochemistry of the chiral centers.

Chiral Pool Synthesis (e.g., from D-glucose, Aspartic Acid Derivatives)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. D-glucose and aspartic acid are common choices for the synthesis of chiral azetidine derivatives.

As previously mentioned, (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid has been synthesized from D-glucose. bohrium.com This approach leverages the inherent chirality of glucose to establish the stereocenters in the final product. bohrium.comrsc.orgresearchgate.net The synthesis of both enantiomers of 2,4-dideoxy-2,4-iminoribonic acid, a 3-hydroxyazetidine carboxylic acid, has also been accomplished from D-glucose. researchgate.net

L-aspartic acid is another valuable chiral starting material. A multigram-scale synthesis of L-azetidine-2-carboxylic acid has been developed starting from L-aspartic acid. clockss.org This route avoids the need for column chromatography, making it suitable for large-scale production. clockss.org The synthesis involves the selective protection and modification of the functional groups of aspartic acid, followed by cyclization to form the azetidine ring. clockss.org

Chiral Starting Material Target Molecule Key Synthetic Strategy
D-Glucose(2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acidIntramolecular Mitsunobu reaction. bohrium.com
L-Aspartic AcidL-Azetidine-2-carboxylic acidMulti-step synthesis with chromatography-free purification. clockss.org

Catalytic Asymmetric Synthesis (e.g., Metal-Catalyzed Asymmetric Reduction)

Catalytic asymmetric synthesis employs chiral catalysts to induce enantioselectivity in a reaction, often with high efficiency and atom economy.

Metal-catalyzed reactions are at the forefront of this approach. The aforementioned asymmetric [3+1]-cycloaddition using a chiral sabox copper(I) catalyst is a prime example of catalytic asymmetric synthesis applied to azetidine formation. researchgate.net This method provides excellent stereocontrol, leading to the all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids. researchgate.net

While not directly applied to this compound in the reviewed literature, dynamic kinetic resolution is a powerful technique for synthesizing chiral α-methyl carboxylic acids. nih.gov This method uses a ruthenium catalyst in combination with a lipase (B570770) or protease to resolve a racemic mixture, providing the desired enantiomer in high yield and enantiomeric excess. nih.gov Such strategies could potentially be adapted for the synthesis of chiral this compound.

Furthermore, asymmetric hydrogenation is a key step in some synthetic routes. For example, after an asymmetric hetero-Diels-Alder reaction, a hydrogenation step over a palladium-carbon catalyst can be used to produce chiral cyclic amino acid derivatives. rsc.org

Optimization of Synthetic Routes for Improved Yield and Purity

The efficient synthesis of this compound and its stereoisomers necessitates careful optimization of reaction conditions to maximize both chemical yield and stereochemical purity. Researchers have developed several strategies to address these challenges, focusing on key steps such as stereoselective alkylation, efficient ring formation, and purification of diastereomeric intermediates.

A significant advancement in achieving high stereoselectivity involves the use of chiral auxiliaries. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated. rsc.org By converting the azetidine nitrogen to an N-borane complex, the subsequent alkylation can be directed to produce one diastereomer in significant excess. Treatment of the borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) followed by benzyl (B1604629) bromide resulted in a high diastereomeric ratio, yielding the (2S,1'S)-isomer and the (2R,1'S)-isomer in a 72% and 2% yield, respectively. rsc.org This highlights the power of a chiral auxiliary on the nitrogen to control the stereochemical outcome of reactions at the C2 position.

Another critical aspect of optimization is the ring-closing step. An efficient four-membered ring formation was achieved with a 99% yield from a malonic ester intermediate by treatment with 1,2-dibromoethane (B42909) and cesium carbonate in DMF. nih.gov While this was demonstrated for the parent (S)-azetidine-2-carboxylic acid, the principle of optimizing the cyclization conditions is directly applicable. The choice of base and solvent system is crucial for promoting the desired intramolecular nucleophilic substitution while minimizing side reactions.

Furthermore, purification strategies are paramount for obtaining enantiomerically pure products. A robust method for resolving enantiomers of 2-methyl-azetidine-2-carboxylic acid involves the formation of diastereomeric amides using a chiral resolving agent like (S)-phenylglycinol. researchgate.net These diastereomers can then be separated efficiently by flash chromatography. researchgate.net Following separation, the chiral auxiliary can be removed to yield the enantiopure azetidine amino acid. This classical resolution approach provides a practical route to significant quantities of the desired enantiomer. researchgate.net

Krapcho dealkoxycarbonylation has also been optimized to favor the desired stereoisomer. In the synthesis of (S)-azetidine-2-carboxylic acid, the dealkoxycarbonylation of a dimethyl dicarboxylate precursor proceeded with a 2.7:1 preference for the desired (2S,1'S)-monoester, achieving a 78% total yield. nih.gov Further enhancement of purity was achieved through lipase-catalyzed preferential hydrolysis of the desired (2S,1'S)-monoester, which provided the final enantiomerically pure product in a 91% yield from the diastereomeric mixture. nih.gov

The thermal isomerization of kinetically favored aziridines into thermodynamically more stable azetidines represents another synthetic optimization. This process, often carried out by refluxing in a solvent like DMSO, allows for the conversion of an initial cyclization product into the desired azetidine core structure. rsc.org

Table 1: Examples of Optimized Synthetic Steps for Azetidine Carboxylic Acids and Derivatives

Step Precursor Reagents/Conditions Product Yield/Selectivity Source

Multicomponent Reactions in Azetidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules like functionalized azetidines. nih.govrug.nl These reactions are highly valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rug.nl

While the direct synthesis of this compound via an MCR is not prominently documented, several MCRs have been developed to construct the core azetidine ring, which can then be further functionalized. One such example is a copper-catalyzed MCR for the synthesis of N-sulfonylazetidin-2-imines. rsc.org This reaction involves the combination of a sulfonyl azide, a phenylacetylene, and a benzenethiol (B1682325) Schiff base in the presence of a copper(I) iodide catalyst and triethylamine (B128534). rsc.org The reaction proceeds efficiently at low temperatures, and optimization studies found that using triethylamine as the base and tetrahydrofuran (B95107) (THF) as the solvent provided the best results. rsc.org The resulting azetidine-2-imine structure is a close analogue of an azetidine-2-carboxylic acid derivative and serves as a versatile intermediate for further chemical transformations.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that are widely used in medicinal chemistry to create diverse molecular scaffolds. nih.govrug.nl The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov The reaction mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion reacts with the isocyanide, ultimately leading to a complex α-aminoacyl amide derivative. nih.gov Although not directly forming an azetidine ring in its classical form, variations and subsequent cyclization strategies of the Ugi product can be envisioned to access heterocyclic structures. The development of novel MCRs specifically designed to yield functionalized azetidines remains an active area of research. researchgate.net

Table 2: Example of a Multicomponent Reaction for Azetidine Derivative Synthesis

Reaction Type Components Catalyst/Base Solvent Product Type Source

| Copper-Catalyzed MCR | 1. Sulfonyl azides 2. Phenylacetylenes 3. Benzenethiol Schiff bases | CuI / Et₃N | THF | Disulfide-linked N-sulfonylazetidin-2-imines | rsc.org |

Structural and Conformational Analysis of 3 Methylazetidine 2 Carboxylic Acid Derivatives

Conformational Preferences of the Azetidine (B1206935) Ring System

The conformational behavior of peptides containing azetidine derivatives is largely dictated by the inherent structural properties of the four-membered ring. Unlike the five-membered ring of proline, the azetidine ring is more strained and exhibits distinct puckering. Gas-phase electron diffraction studies have determined that the parent azetidine ring is not planar, but rather characterized by a puckered conformation with a dihedral angle of 37°. rsc.org

The biosynthesis of azetidine-2-carboxylic acid itself provides insight into a catalytically preferred conformation. nih.govresearchgate.net Enzymes that synthesize the molecule from S-adenosylmethionine (SAM) bind the substrate in a "kinked," near-transition-state conformation. nih.govresearchgate.net This specific arrangement facilitates the unusual 4-exo-tet cyclization by positioning the nucleophilic α-amine and the γ-carbon in close proximity (2.9 Å). nih.gov This demonstrates that a highly puckered, strained conformation is a fundamental characteristic of the azetidine-2-carboxylate scaffold. The addition of a methyl group at the C3 position further restricts the ring's flexibility, favoring specific puckered states to minimize steric clash between the methyl group and other substituents.

Table 1: Conformational Properties of Azetidine and Related Amino Acids
CompoundKey Conformational FeatureReference
AzetidinePuckered ring with a 37° dihedral angle. rsc.org
Azetidine-2-carboxylic acid (Aze)More flexible in peptides than proline; destabilizes collagen-like extended conformations. nih.gov
Azetidine-2-carboxylic acid (in enzyme active site)Held in a kinked, near-transition state conformation for biosynthesis. nih.govresearchgate.net

Analysis of Intra-Residue Hydrogen Bonding (e.g., C5, C6γ H-bonds)

Intra-residue hydrogen bonds are crucial for stabilizing local conformations in peptides. A common, albeit weak, intra-residue interaction is the C5 hydrogen bond, which forms a five-membered ring between the amide NH and the carbonyl C=O of the same amino acid residue. nih.govresearchgate.net The formation of successive C5 H-bonds leads to an extended peptide backbone structure known as the 2.0₅-helix. researchgate.netnih.gov

While the C5 H-bond is a potential feature in peptides containing 3-methylazetidine-2-carboxylic acid, the stabilization of this conformation can be significantly enhanced by other interactions, particularly those involving side chains. bohrium.com Studies on analogous heterocyclic amino acids have demonstrated that concurrent side-chain-to-backbone hydrogen bonds can dramatically stabilize the C5 motif. nih.gov For example, in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, a different structural isomer, a sidechain-backbone N-H···N hydrogen bond can form. nih.govnih.gov This interaction, termed a C6γ H-bond, involves the amino group at the γ-position of the side chain and the backbone NH group. nih.govresearchgate.net

Table 2: Intra-Residue Hydrogen Bonds in Azetidine Amino Acid Derivatives
Hydrogen Bond TypeDescriptionRelevance/ExampleReference
C5 H-bondForms a 5-membered ring between the intra-residue NH and C=O groups. Basis of the 2.0₅-helix.A weak but significant interaction in many amino acid derivatives, including azetidines. nih.govresearchgate.net
C6γ H-bondForms a 6-membered ring between a side-chain heteroatom at the γ-position and a backbone NH group.Observed in 3-amino-1-methylazetidine-3-carboxylic acid, where it stabilizes the C5 H-bond. This specific interaction is absent in this compound. nih.govnih.govbohrium.com

Influence on Peptide Secondary Structure (e.g., γ-Turn Induction, Helical Structures)

The rigid structure of the azetidine ring makes its derivatives potent inducers of specific secondary structures in peptides. Depending on the substitution pattern and stereochemistry, these residues can promote turns or helical motifs.

Research on the related compound, 2-methyl-azetidine-2-carboxylic acid, has shown that this scaffold is an efficient promoter of γ-turns when incorporated into short peptides. researchgate.net A γ-turn is a three-residue turn stabilized by a hydrogen bond between the C=O of the first residue and the NH of the third. The conformational analysis of model tetrapeptides containing a 2-alkyl-2-carboxyazetidine moiety at the i+2 position confirmed its ability to induce γ-turns. researchgate.net

Conversely, the parent azetidine-2-carboxylic acid (Aze) residue has been shown to destabilize certain extended structures. nih.gov Specifically, the collagen-like near-extended conformation is energetically less favorable for Aze than for proline, which contributes to the destabilization of the collagen triple helix when Aze is substituted for proline. nih.gov

In contrast, other substitution patterns can promote different structures. As noted previously, oligomers of 3-amino-1-methylazetidine-3-carboxylic acid can adopt a fully extended 2.0₅-helix conformation, stabilized by the cooperative C5/C6γ hydrogen bonds. nih.gov In solution, these extended motifs are robust enough to compete with the formation of more classical folded structures like the 3₁₀-helix. nih.gov This highlights how the specific placement of functional groups on the azetidine ring can dictate a transition between folded and extended peptide shapes. For this compound, the stereochemistry of the methyl group is expected to favor specific turn-like structures by sterically predisposing the peptide backbone to fold in a particular manner.

Stereochemical Implications for Molecular Design

The stereochemical properties of this compound and its analogs make them valuable building blocks in medicinal chemistry and molecular design, particularly for creating peptidomimetics and foldamers. nih.govnih.gov

Conformational Constraint: The primary advantage of using these residues is the introduction of conformational rigidity. nih.gov The puckered four-membered ring restricts the available conformational space of the peptide backbone, reducing the entropic penalty of folding into a specific, biologically active conformation. nih.gov This can lead to enhanced binding affinity and specificity for target proteins.

Proline Mimicry and Beyond: Azetidine-2-carboxylic acid is often considered a mimic of proline. wikipedia.orgnih.gov However, its distinct stereochemical and electronic properties allow for fine-tuning of peptide structure in ways that proline cannot achieve. nih.gov The substitution of a methyl group at the C3 position adds another layer of control, creating a unique stereochemical environment that can be exploited in drug design. This substitution can influence the puckering of the ring and create specific steric interactions within a binding pocket.

Induction of Secondary Structures: As demonstrated by the γ-turn-promoting ability of 2-methyl-azetidine-2-carboxylic acid, the stereochemistry of substituted azetidines can be used to predictably enforce specific secondary structures. researchgate.net This is a key strategy in the design of foldamers—oligomers that adopt well-defined, compact structures—and in stabilizing bioactive conformations of peptide-based therapeutics.

Vectorial Display of Functionality: The rigid azetidine scaffold serves as a platform for the precise spatial arrangement of chemical functionalities. The nitrogen atom and the substituents at positions C2, C3, and C4 can be modified to present pharmacophoric groups in well-defined vectors, enabling the design of molecules that precisely match the topology of a biological target. nih.gov The development of synthetic routes to variously functionalized azetidine carboxylic acids has expanded the toolbox available for creating these conformationally constrained molecules. nih.gov

Biological Interactions and Mechanistic Studies Excluding Human Clinical Data

Role as an Amino Acid Analog and Proline Antagonist in Model Systems

3-Methylazetidine-2-carboxylic acid is a proline analog, a class of molecules that structurally mimic the amino acid proline. sigmaaldrich.com This mimicry allows them to interfere with the normal biological processes involving proline, acting as antagonists. Proline's unique cyclic structure plays a crucial role in protein folding and stability. nih.govresearchgate.net Analogs like this compound, with their four-membered ring, can be used to probe and modulate these processes in various model systems. sigmaaldrich.com

Effect on Protein Folding and Stability in in vitro Systems

The substitution of proline with its analogs can significantly impact protein folding and stability. Proline's rigid structure restricts the conformational flexibility of the polypeptide chain, often contributing to the stability of the final protein structure. nih.govresearchgate.net The introduction of proline analogs can either enhance or disrupt this stability, depending on the specific analog and its location within the protein.

Studies on proline analogs have shown that their incorporation can alter the thermodynamic stability of proteins. For instance, some proline analogs have been shown to increase the free energy of thermal unfolding, indicating enhanced stability. researchgate.net This stabilization is often attributed to a reduction in the entropy of the unfolded state. researchgate.net Conversely, other proline analogs can be detrimental to protein folding, leading to misfolded and non-functional proteins. researchgate.net The specific stereochemistry of the analog, such as in fluorinated proline derivatives, can determine whether it stabilizes or destabilizes the protein structure by influencing the puckering of the pyrrolidine (B122466) ring. semanticscholar.org

The replacement of proline is a delicate process. While some substitutions with close chemical analogs can be well-tolerated and even beneficial for stability, others can lead to dysfunctional proteins. nih.govresearchgate.net This highlights the intricate relationship between proline's structure and its role in maintaining a protein's three-dimensional architecture.

Incorporation into Peptides and Proteins

Proline analogs, including azetidine (B1206935) derivatives, can be incorporated into peptides and proteins, often through methods like selective pressure incorporation (SPI) in auxotrophic bacterial strains. researchgate.net This technique allows for the residue-specific replacement of proline with an analog during protein synthesis. researchgate.net The successful incorporation of these analogs provides a powerful tool for "molecular surgery," enabling subtle modifications at the atomic level to study the structure-function relationships of proteins. researchgate.net

The incorporation of proline analogs can influence the properties of the resulting proteins. For example, the introduction of certain analogs into fluorescent proteins has been shown to affect their folding kinetics and spectroscopic properties. researchgate.net While some analogs result in active, fluorescent proteins, others lead to misfolding and loss of function. researchgate.net This demonstrates that the cellular machinery can recognize and utilize these analogs, but the consequences for the final protein product are highly dependent on the specific analog's structure.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. The strained four-membered azetidine ring can mimic the transition state of certain enzymatic reactions, leading to inhibition. While specific data on this compound itself is limited, related aziridine (B145994) and pyrrolidine derivatives show activity against enzymes like glycosidases. The presence of functional groups, such as hydroxyls, on the ring can enhance inhibitory activity through increased hydrogen bonding. Some derivatives of this compound are also listed as potential enzyme inhibitors for a variety of enzymes, including cyclooxygenase (COX) and DNA topoisomerase II. ambeed.com

In Vitro Biological Activities of Derivatives

Derivatives of this compound have been explored for various biological activities in cellular and bacterial assays.

Antimicrobial Properties in Cell Line or Bacterial Strain Assays

Azetidine and aziridine derivatives have shown promise as antimicrobial agents. Studies on related compounds have demonstrated activity against clinically relevant bacterial strains, including Staphylococcus aureus. The mechanism of action for some aziridine-containing compounds involves the opening of the strained ring, which can lead to covalent modification of bacterial targets. While direct studies on this compound derivatives are not extensively documented in the provided results, the broader class of azetidine compounds is recognized for its potential in developing new antimicrobial therapies.

Anti-inflammatory Effects in Cellular Models

Derivatives of this compound have been incorporated into molecules with anti-inflammatory potential. google.com For instance, it is a component of compounds designed as inhibitors of Janus kinases (JAKs), which are involved in inflammatory signaling pathways. sci-hub.segoogle.com Inhibition of specific JAK isoforms, such as JAK3, is a therapeutic strategy for autoimmune diseases and inflammation. sci-hub.segoogle.com The three-dimensional structure of the azetidine ring is thought to contribute to the potency and selectivity of these inhibitors. sci-hub.se While the direct anti-inflammatory effect of this compound itself is not detailed, its use as a scaffold in more complex anti-inflammatory compounds highlights its importance in medicinal chemistry. google.comsci-hub.segoogle.com

No Publicly Available Data on the Antiproliferative or Molecular Docking Studies of this compound

Extensive searches for scientific literature and data regarding the biological interactions of the chemical compound this compound have yielded no specific information on its antiproliferative activity against cancer cell lines or any mechanistic investigations, such as molecular docking studies, in pre-clinical models.

Despite a thorough review of available research, no studies were found that directly evaluate the effects of this compound on cancer cell proliferation. Consequently, there is no data to report on its potential efficacy, including metrics such as IC₅₀ values, against any cancer cell lines.

Similarly, the scientific literature does not appear to contain any molecular docking studies involving this compound. Such studies are crucial for understanding the potential binding of a compound to biological targets at a molecular level and for elucidating its possible mechanism of action. The absence of this information means there are no computational models or binding affinity data to describe its interaction with any proteins or enzymes that might be relevant to cancer biology.

While research exists for related compounds, such as azetidine-2-carboxylic acid and other derivatives, the specific biological activities of the 3-methylated form remain uninvestigated or unpublished in the public domain. Therefore, the sections on antiproliferative activity and mechanistic investigations for this compound cannot be populated with the requested detailed research findings and data tables.

Applications of 3 Methylazetidine 2 Carboxylic Acid in Chemical Biology and Pre Clinical Medicinal Chemistry

Building Block for Complex Molecule Synthesis

The rigid structure of the azetidine (B1206935) ring makes 3-methylazetidine-2-carboxylic acid a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry can be leveraged to control the three-dimensional arrangement of atoms in a target molecule. The synthesis of enantiomerically pure forms of substituted aziridine-2-carboxylic acids, such as the 3-methyl derivative, can be achieved from amino acids like threonine. ru.nl These small ring heterocycles are recognized as important precursors in the synthesis of a variety of nitrogen-containing compounds. researchgate.net

The utility of such carboxylic acid derivatives as building blocks is a cornerstone of modern synthetic chemistry, allowing for the construction of metal-organic frameworks and other complex architectures. mdpi.com The development of synthetic routes to access functionalized azetidine-3-carboxylic acid derivatives further underscores their importance as versatile intermediates for creating conformationally constrained amino acids. nih.gov While much of the literature focuses on the parent compound, azetidine-2-carboxylic acid, the synthetic principles are directly applicable to its substituted variants like the 3-methyl derivative. clockss.orgresearchgate.net For instance, the synthesis of L-azetidine-2-carboxylic acid on a multigram scale from L-aspartic acid highlights a pathway that can be adapted for substituted versions. clockss.org

Scaffold for Design of Novel Biologically Active Compounds

The azetidine core is a key structural motif in various natural products and pharmaceutical agents. researchgate.net this compound serves as a valuable scaffold, or central framework, upon which novel, biologically active compounds can be designed and synthesized. The constrained ring system helps to lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

Derivatives of azetidine carboxylic acids are of significant interest from a biological perspective. nih.govresearchgate.net The parent compound, L-azetidine-2-carboxylic acid (AZE), is a known plant metabolite that can be incorporated into proteins in place of proline, leading to toxic effects in predators and competing vegetation. nih.govwikipedia.org This inherent bioactivity makes the azetidine scaffold an attractive starting point for drug discovery.

Research into related structures has yielded compounds with a wide array of pharmacological activities. For example, derivatives of 2-oxoazetidine-3-carboxylic acid (a related β-lactam) have been shown to exhibit antitubercular, antiproliferative, and antibacterial properties. nih.gov The acylhydrazone functional group, which can be derived from carboxylic acids, is present in numerous compounds with reported antitumor, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.com By modifying the this compound scaffold with different functional groups, chemists can explore a vast chemical space to identify new therapeutic leads.

Table 1: Examples of Biologically Active Scaffolds Related to Azetidine Carboxylic Acids

Scaffold/Derivative ClassReported Biological ActivitiesReference(s)
L-Azetidine-2-carboxylic acid (AZE)Proline antagonism, toxicity to predators/vegetation nih.govwikipedia.org
2-Oxoazetidine-3-carboxylic acid AmidesInhibition of β-lactamases, antitubercular, antibacterial nih.gov
AcylhydrazonesAntitumor, antimicrobial, antiviral, anti-inflammatory mdpi.com
Polyhydroxylated Azetidine IminosugarsGlycosidase inhibition researchgate.net

Utility in Protein Engineering and Chemical Genetics

As a non-proteinogenic amino acid, this compound holds potential as a tool in protein engineering and chemical genetics. The parent compound, L-azetidine-2-carboxylic acid (AZE), is a well-known proline analogue. wikipedia.org When introduced to biological systems, AZE can be mistakenly charged to a proline-tRNA and incorporated into nascent polypeptide chains, leading to proteotoxic stress. nih.gov This mis-incorporation can alter the structure and function of proteins, providing a method to probe cellular protein quality control pathways. nih.govnih.gov

The study of chemical-genetic interactions in organisms like Saccharomyces cerevisiae has revealed that cells employ specific pathways, particularly those involving the proteasome and actin cytoskeleton, to cope with the stress induced by AZE. nih.gov The ability to suppress AZE toxicity is linked to the amino acid sensing TOR pathway and control of amino acid permeases responsible for its uptake. nih.gov

More recently, the biosynthesis of AZE itself has been elucidated, revealing AZE synthases that catalyze the cyclization of S-adenosylmethionine (SAM). nih.gov This discovery opens the door to using these enzymes in engineered biosynthetic pathways. For example, by introducing an AZE synthase into a pathway that normally uses proline, researchers have successfully created novel analogues of natural products, demonstrating the potential of AZE as a proline mimic in combinatorial biosynthesis. nih.gov The 3-methyl derivative, with its additional steric bulk, could be used in a similar fashion to create unique protein structures or natural product analogues that are not accessible with the parent AZE.

Table 2: Key Cellular Processes and Components Interacting with AZE

Interacting Component/PathwayRole/InteractionOrganismReference(s)
Protein Quality Control (Proteasome)Manages proteotoxic stress from AZE mis-incorporationSaccharomyces cerevisiae nih.gov
Actin Cytoskeleton OrganizationNegative chemical-genetic interactions with AZESaccharomyces cerevisiae nih.gov
TOR PathwaySuppression of AZE-induced toxicitySaccharomyces cerevisiae nih.gov
AZE Synthase (e.g., AzeJ)Catalyzes AZE formation from SAMBacteria nih.gov
Non-ribosomal Peptide SynthetasesCan incorporate AZE into peptide metabolitesBacteria nih.gov

Applications in Agrochemical Research (e.g., Herbicidal Properties of Derivatives)

Carboxylic acids and their derivatives are a well-established and vital class of compounds in agrochemical research, contributing significantly to the development of herbicides over several decades. nih.govresearchgate.netscispace.com These molecules target a wide range of biological pathways in plants, from enzyme function to energetic metabolism. nih.govscispace.com

While direct studies on the herbicidal properties of this compound are not prominent in the available literature, the foundational role of related structures suggests its potential as a scaffold for new herbicides. For instance, L-azetidine-2-carboxylic acid is known to be phytotoxic, inhibiting the growth of various seedlings. researchgate.net Furthermore, derivatives of the related 2-oxoazetidine-3-carboxylic acid scaffold have been specifically noted for their herbicidal properties. nih.gov The development of new herbicides is a critical area of research, and the exploration of novel scaffolds like substituted azetidines offers a promising avenue for discovering compounds with new modes of action or improved environmental profiles. researchgate.net The structural and chemical properties of the this compound core make it a plausible candidate for derivatization and screening for herbicidal activity.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of their interconversion.

For 3-Methylazetidine-2-carboxylic acid, MD simulations can elucidate the influence of the methyl group on the puckering of the four-membered azetidine (B1206935) ring. The parent compound, azetidine-2-carboxylic acid, has been shown to be more flexible than its five-membered homolog, proline. nih.gov The introduction of a methyl group at the 3-position is expected to introduce new steric constraints, potentially favoring specific ring puckering states and influencing the orientation of the carboxylic acid group.

MD simulations would typically be performed in an explicit solvent, such as water, to mimic physiological conditions. The resulting trajectory can be analyzed to generate a Ramachandran-like plot for the pseudorotation of the azetidine ring, identifying the most populated conformational states. This information is crucial for understanding how this molecule might present itself when incorporated into a larger peptide or when binding to a protein.

Simulation Parameter Typical Value/Setting Purpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P, SPC/ERepresents the aqueous environment.
Simulation Time100 ns - 1 µsTo adequately sample the conformational space.
Temperature300 KTo simulate physiological conditions.
Pressure1 atmTo simulate physiological conditions.

This table represents typical parameters for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Structural and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a highly accurate description of the electronic structure of a molecule. These methods can be used to determine optimized geometries, relative energies of different conformers, and a variety of electronic properties.

In the study of this compound, DFT calculations can be employed to:

Determine the preferred puckering of the azetidine ring: By calculating the relative energies of different puckered conformations, the most stable conformer can be identified.

Analyze the effect of the methyl group: The impact of the methyl substituent on bond lengths, bond angles, and torsional angles within the ring can be quantified.

Calculate electronic properties: Properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges can be calculated. The MEP can indicate regions of the molecule that are likely to engage in electrostatic interactions, while the HOMO-LUMO gap can provide insights into the molecule's reactivity.

For the parent compound, azetidine-2-carboxylic acid, quantum mechanical calculations have been used to understand the catalytic mechanism of its biosynthesis. nih.gov Similar calculations for the 3-methyl derivative would provide fundamental data on its intrinsic properties.

Calculated Property Method Significance
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Provides the most stable 3D structure.
Relative EnergiesDFT, MP2Determines the energy differences between conformers.
Molecular Electrostatic PotentialDFTIdentifies regions for electrostatic interactions.
HOMO-LUMO EnergiesDFTRelates to the molecule's electronic excitability and reactivity.

This table illustrates the types of data obtained from quantum chemical calculations and is for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a protein target.

Given that azetidine-2-carboxylic acid is a proline analogue, this compound could be investigated as a potential modulator of proline-utilizing enzymes or proteins where proline recognition is key. Molecular docking studies could be used to place the molecule into the active site of a target protein and score the binding affinity. The results can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding. For instance, the carboxylic acid and the ring nitrogen are expected to be key interacting groups. The methyl group can influence binding by occupying a hydrophobic pocket or by sterically hindering certain binding modes.

A hypothetical docking study of this compound into a proline-binding site could yield the following type of data:

Parameter Description Example Value
Binding AffinityEstimated free energy of binding.-6.5 kcal/mol
Hydrogen BondsKey polar interactions with protein residues.Forms H-bonds with Asp124, Tyr80
Hydrophobic InteractionsInteractions with nonpolar residues.Methyl group interacts with Leu55, Val89
RMSDRoot-mean-square deviation from a reference pose.1.2 Å

This table provides an example of the output from a molecular docking study and is for illustrative purposes.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a particular scaffold, like this compound, shows promise, it can be used as a starting point for the design of a virtual library.

A virtual library based on this compound could be created by computationally adding a variety of substituents at different positions on the molecule. This library could then be screened against one or more protein targets to identify derivatives with potentially improved binding affinity or selectivity. This approach accelerates the hit-to-lead process in drug discovery by prioritizing the synthesis of the most promising compounds.

The design of such a library would involve:

Scaffold Selection: Using this compound as the core structure.

Defining Variation Points: Allowing for chemical modifications, for example, at the nitrogen atom or by creating amide derivatives of the carboxylic acid.

Fragment Enumeration: Attaching a diverse set of chemical fragments to the variation points.

Virtual Screening: Docking the entire library against a target protein and ranking the compounds based on their predicted binding scores.

This strategy allows for the exploration of a vast chemical space in a time and cost-effective manner, guiding synthetic efforts towards compounds with a higher probability of success.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, NOESY, VT NMR) for Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-methylazetidine-2-carboxylic acid. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. ipb.pt

In ¹H NMR, the chemical shifts and coupling constants of the protons on the azetidine (B1206935) ring are particularly informative. For instance, the vicinal coupling constants (³J) between protons on adjacent carbons can help determine their relative stereochemistry (cis or trans). ipb.pt In the case of this compound, the coupling between the proton at C2 and the proton at C3 is crucial for assigning the stereochemistry of the methyl group relative to the carboxylic acid.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, confirming the arrangement of protons within the azetidine ring. ipb.pt HSQC spectra correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

To probe the three-dimensional structure and conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized. NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information for determining the stereochemistry and preferred conformation of the molecule. For example, a NOESY correlation between the methyl protons and the proton at C2 would indicate a cis relationship between these two groups.

Variable Temperature (VT) NMR studies can provide insights into the conformational dynamics of the azetidine ring. By recording NMR spectra at different temperatures, it is possible to study the ring-puckering process and determine the energetic barriers between different conformations.

Nucleus Chemical Shift (ppm) Range Notes
¹H (Azetidine Ring CH) 3.5 - 4.5 Chemical shift is influenced by substituents and stereochemistry.
¹H (Azetidine Ring CH₂) 2.0 - 3.8 Protons can be diastereotopic, leading to complex splitting patterns.
¹H (Methyl CH₃) 1.0 - 1.5
¹³C (C2 - Carboxylic Acid) 55 - 65
¹³C (C3 - Methyl Substituted) 30 - 45
¹³C (C4) 40 - 50

Infrared (IR) and Raman Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and for studying intermolecular interactions, particularly hydrogen bonding. researchgate.netrsc.orgpsu.edu

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is typically involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid usually appears as a strong, sharp band between 1700 and 1725 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring is expected in the 3300-3500 cm⁻¹ region, though its intensity and position can be influenced by hydrogen bonding. rsc.org C-H stretching vibrations of the methyl and azetidine ring protons will be observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netrsc.orgpsu.edu The C=O stretch is also a prominent feature in the Raman spectrum. The symmetric stretching of the azetidine ring can often be observed more clearly in the Raman spectrum than in the IR. By comparing the IR and Raman spectra, particularly in the solid state, information about the molecular symmetry and the nature of the crystal lattice can be obtained. psu.edu

The position and shape of the O-H and N-H stretching bands can provide detailed insights into the hydrogen-bonding network in both the solid state and in solution. rsc.org In the solid state, carboxylic acids often exist as hydrogen-bonded dimers. dtic.mil The presence of both a carboxylic acid and a secondary amine in this compound allows for the formation of complex intermolecular and potentially intramolecular hydrogen bonds.

Table 2: Key IR Absorption Frequencies for this compound Functional Groups

Functional Group Vibration Approximate Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Secondary Amine N-H Stretch 3300 - 3500

Mass Spectrometry (e.g., HR-ESIMS, LC-MS/MS) for Structure Elucidation and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for its structural elucidation and purity assessment. pitt.edu

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a synthesized compound. researchgate.net For this compound (C₅H₉NO₂), the expected exact mass can be calculated and compared with the experimental value. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful for analyzing complex mixtures and for structural elucidation. nih.gov In LC-MS, the compound is first separated from impurities by liquid chromatography before being introduced into the mass spectrometer. nih.gov This is particularly useful for assessing the purity of a sample.

In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion or a protonated/deprotonated version of it) is selected and then fragmented. nih.govslu.se The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the azetidine ring, and loss of the methyl group. libretexts.org The fragmentation of derivatized carboxylic acids, for example with 3-nitrophenylhydrazine, has been studied to enhance sensitivity and provide specific fragmentation patterns for identification. researchgate.netnih.govslu.se

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. mdpi.com This technique unequivocally establishes the stereochemistry of the molecule, including the relative and absolute configuration if a chiral derivative or resolving agent is used.

The crystal structure reveals how the molecules pack in the crystal lattice and provides a detailed picture of the intermolecular interactions, such as hydrogen bonding, that hold the crystal together. mdpi.com For this compound, X-ray crystallography would confirm the puckering of the azetidine ring and the conformation of the carboxylic acid and methyl substituents. While no specific crystal structure for this compound was found in the search results, the structure of related compounds, such as L-azetidine-2-carboxylate hydrolase, has been studied using this technique. nih.gov

Table 3: Hypothetical Crystallographic Data for a this compound Derivative This table is illustrative as no specific data for the target compound was found.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.8
b (Å) 10.2
c (Å) 7.5
β (°) 105

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS with Derivatization) for Separation and Purity

Advanced chromatographic techniques are indispensable for the separation of stereoisomers and the assessment of the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The development of chiral derivatization reagents can also facilitate separation and detection in HPLC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, especially for volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. Common derivatization methods include silylation, which converts the carboxylic acid and amine groups into their corresponding trimethylsilyl (B98337) (TMS) esters and amines. researchgate.net The derivatized compound can then be separated by GC and identified by its mass spectrum. Chiral GC columns can also be used for the separation of enantiomers. researchgate.net

These chromatographic methods are not only crucial for determining the enantiomeric excess (ee) of a chiral synthesis but also for quantifying the levels of any impurities present in the final product.

Optical Rotation and Circular Dichroism for Chiral Purity and Conformational Studies

Optical rotation is a classical method used to characterize chiral molecules. A solution of a pure enantiomer of this compound will rotate the plane of polarized light. The magnitude and direction of this rotation, known as the specific rotation ([α]D), is a characteristic physical property of the enantiomer. It is a valuable tool for assessing the enantiomeric purity of a sample, as a racemic mixture will have an optical rotation of zero.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the chromophores in the molecule, such as the carboxylic acid group, will give rise to a CD spectrum. The shape and sign of the CD spectrum are sensitive to the absolute configuration and the conformation of the molecule. CD spectroscopy can be a powerful tool for studying the solution-state conformation of this compound and how it might be influenced by factors such as pH and solvent.

Q & A

How can researchers optimize the synthesis of 3-Methylazetidine-2-carboxylic acid to improve enantiomeric purity and yield?

Methodological Answer:
Synthetic optimization requires careful control of stereochemistry and reaction conditions. For azetidine derivatives like this compound, key steps include:

  • Ring formation : Use cyclization reactions with chiral catalysts to enforce stereochemical control at the 2- and 3-positions of the azetidine ring .
  • Protection/deprotection : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by selective cleavage under acidic conditions .
  • Purification : Employ chiral HPLC or recrystallization to isolate enantiomerically pure fractions. For example, reversed-phase chromatography with chiral stationary phases can resolve stereoisomers effectively .
  • Yield enhancement : Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions. Evidence from analogous compounds suggests that low-temperature coupling reactions reduce racemization .

What analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring structure, methyl substitution, and carboxylic acid functionality. Coupling constants in 1H^1H-NMR can reveal stereochemical relationships between protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
  • X-ray crystallography : Resolve absolute configuration for chiral centers, particularly when discrepancies arise in computational predictions .
  • Circular Dichroism (CD) : Assess enantiomeric excess in solution-phase studies by comparing experimental CD spectra with simulated data .

How does stereochemistry at the 2- and 3-positions of the azetidine ring influence biological activity?

Advanced Research Focus
Methodological Answer:
The (2S,3R) configuration in azetidine derivatives is critical for target engagement. For example:

  • Enzyme inhibition : Molecular docking studies show that the S-configuration at position 2 enhances hydrogen bonding with catalytic residues of enzymes like proteases or kinases .
  • Receptor selectivity : The R-configuration at position 3 may reduce steric hindrance, enabling interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
  • Experimental validation : Compare activity of enantiomers using in vitro assays (e.g., IC50_{50} measurements) to correlate stereochemistry with potency .

What computational strategies are effective for predicting the biological activity of this compound and its analogs?

Advanced Research Focus
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) to predict binding modes and residence times .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of azetidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict reactivity in biological environments .
  • Validation : Cross-reference computational predictions with experimental data (e.g., enzyme inhibition assays) to refine models .

How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced Research Focus
Methodological Answer:

  • Comparative SAR analysis : Construct a table comparing substituents and activities (Table 1). For example:
CompoundSubstituent ModificationsBiological ActivityKey Differences
This compoundMethyl at C3, carboxylic acid at C2Anticancer (IC50_{50} = 5 µM)Higher solubility due to COOH group
1-AcetylazetidineAcetyl at N1AntimicrobialLacks carboxylic acid, reduced polarity
3-MethylazetidineMethyl at N3Anticancer (IC50_{50} = 50 µM)No carboxylic acid, lower activity
  • Mechanistic studies : Use knockout cell lines or competitive binding assays to identify off-target effects.
  • Solubility and permeability assays : Evaluate physicochemical properties (e.g., logD at pH 7.4) to explain discrepancies in cell-based vs. in vitro activity .

What strategies mitigate instability of this compound under physiological conditions?

Advanced Research Focus
Methodological Answer:

  • pH stability profiling : Conduct accelerated degradation studies at varying pH levels (1–10) to identify labile functional groups (e.g., the azetidine ring or carboxylic acid) .
  • Prodrug design : Modify the carboxylic acid group to esters or amides to enhance stability in acidic environments (e.g., the gastrointestinal tract) .
  • Lyophilization : Stabilize the compound in solid form for long-term storage, using cryoprotectants like trehalose .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.